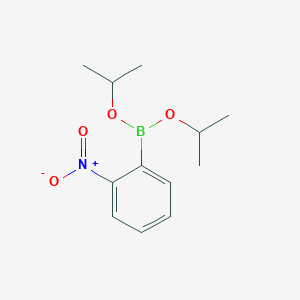![molecular formula C25H46N2O2 B14316252 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione CAS No. 109460-70-0](/img/structure/B14316252.png)
1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect polymers from degradation caused by ultraviolet (UV) light. The unique structure of this compound, which includes a pyrrolidine-2,5-dione moiety and a tetramethylpiperidinyl group, contributes to its effectiveness in stabilizing materials against UV-induced damage.
Métodos De Preparación
The synthesis of 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route starts with the preparation of 2,2,6,6-Tetramethylpiperidine, which is then functionalized to introduce the dodecyl chain and the pyrrolidine-2,5-dione moiety. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the starting material 1,6-hexanediamine can be reacted with 2,2,6,6-tetramethyl-4-piperidinone in the presence of a catalyst to produce the desired compound .
Análisis De Reacciones Químicas
1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a stabilizer for polymers, preventing degradation caused by UV light. In biology, it has been studied for its potential antioxidant properties. In medicine, it is explored for its role in drug delivery systems due to its ability to stabilize active pharmaceutical ingredients. In industry, it is used in the production of plastics, coatings, and other materials that require UV protection .
Mecanismo De Acción
The mechanism of action of 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione involves its ability to scavenge free radicals generated by UV light. The tetramethylpiperidinyl group acts as a radical trap, preventing the propagation of chain reactions that lead to polymer degradation. This compound also interacts with molecular targets involved in oxidative stress pathways, enhancing its protective effects .
Comparación Con Compuestos Similares
Similar compounds to 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione include other hindered amine light stabilizers such as 2,2,6,6-Tetramethylpiperidine and TEMPO. These compounds share similar structural features and mechanisms of action but may differ in their specific applications and effectiveness. For example, TEMPO is widely used as an oxidizing agent in organic synthesis, while 2,2,6,6-Tetramethylpiperidine is used as a hindered base in various chemical reactions .
Propiedades
Número CAS |
109460-70-0 |
|---|---|
Fórmula molecular |
C25H46N2O2 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
1-[12-(2,2,6,6-tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H46N2O2/c1-24(2)19-21(20-25(3,4)26-24)15-13-11-9-7-5-6-8-10-12-14-18-27-22(28)16-17-23(27)29/h21,26H,5-20H2,1-4H3 |
Clave InChI |
NLWTVJOEEYHYGP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)CCCCCCCCCCCCN2C(=O)CCC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)
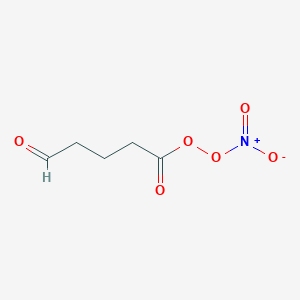
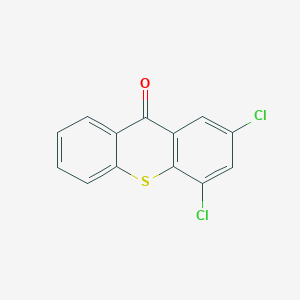
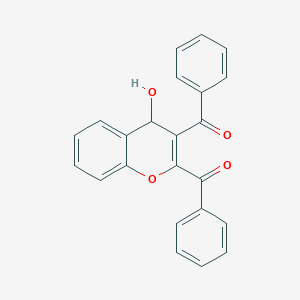
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
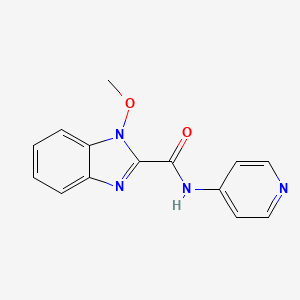
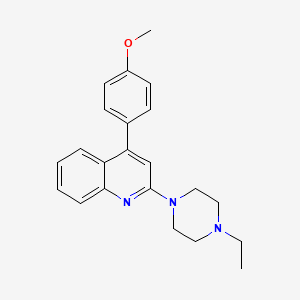
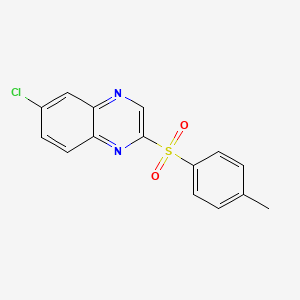
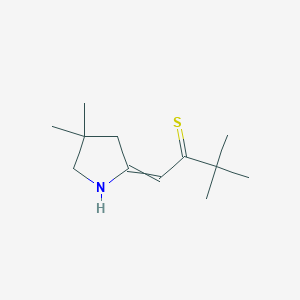
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
